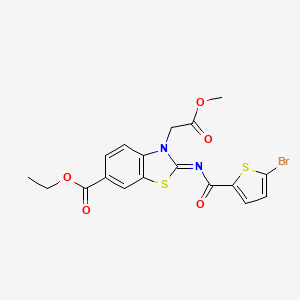![molecular formula C23H23ClN6O3 B2484577 5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-73-6](/img/structure/B2484577.png)
5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their varied applications in medicinal chemistry and materials science due to their unique structural and functional properties. Triazoles, in particular, are heterocyclic compounds that exhibit a wide range of biological activities and have been explored for their potential in various fields, including as antimicrobial agents and in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of similar triazole derivatives involves multiple steps, including the use of ester ethoxycarbonylhydrazones with primary amines or the reaction of triazole ester with ethylene diamine under specific conditions to achieve high yields. For example, a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, was synthesized through five steps from 4-chlorobenzenamine, highlighting the complexity and efficiency of such synthetic routes (Lian-Di Kan, 2015).
Molecular Structure Analysis
Molecular structure analysis often involves the characterization of compounds using techniques such as X-Ray diffraction, NMR, and MS. These analyses provide detailed information on the molecular geometry, atomic arrangements, and electronic structure, essential for understanding the compound's chemical behavior and reactivity. For instance, studies on related triazole compounds have employed these methods to elucidate their molecular structures and the implications for their physical and chemical properties.
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements, which are central to their utility in synthetic organic chemistry. For example, the Dimroth rearrangement is a notable reaction involving triazoles, highlighting the versatility of these compounds in chemical synthesis and the potential for generating diverse molecular architectures (S. Ferrini et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of triazole derivatives, including those structurally related to the mentioned compound, involves various chemical reactions aimed at exploring their potential biological activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives to screen them for antimicrobial activities, indicating a methodological approach that could be applied to similar compounds for determining their bioactivity potential 1. Similarly, Kan (2015) detailed a synthesis process through a five-step reaction starting from 4-chlorobenzenamine, highlighting the complexity and potential of such compounds in various applications .
Antimicrobial Applications
The antimicrobial potential of triazole derivatives is a significant area of research. Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated their antimicrobial activities against a range of pathogens, finding some compounds with moderate to good activities . This suggests that derivatives of the mentioned compound could also possess similar antimicrobial properties.
Molecular and Electronic Analysis
Beyond antimicrobial studies, research has also delved into the molecular and electronic properties of triazole derivatives. Beytur and Avinca (2021) conducted a study focusing on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic triazoles. They used DFT calculations to explore the electronic properties of these compounds, which could inform their potential applications in various fields .
Potential as Anticancer Agents
The exploration of triazole derivatives extends into anticancer research. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, including triazole moieties, and evaluated them as anticancer agents, highlighting the versatility and potential therapeutic applications of triazole-based compounds .
Eigenschaften
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3/c1-3-32-18-10-6-16(7-11-18)23-27-19(14(2)33-23)13-30-21(25)20(28-29-30)22(31)26-12-15-4-8-17(24)9-5-15/h4-11H,3,12-13,25H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBNTRSKSHCFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2484495.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484497.png)


![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)